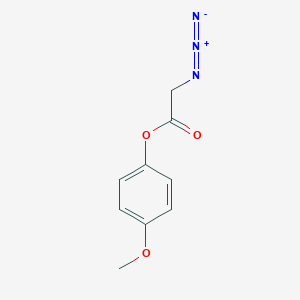

N3Ac-OPhOMe

Description

The exact mass of the compound this compound is 207.06439116 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxyphenyl) 2-azidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCXKHGBUBDDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3Ac-OPhOMe: A Technical Overview of a Bioorthogonal Chemical Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3Ac-OPhOMe, chemically known as N-(4-methoxyphenyl)-2-azidoacetamide, is a specialized chemical reagent utilized in the field of bioorthogonal chemistry. It is not a bioactive molecule with a direct mechanism of action on biological pathways in the traditional sense. Instead, it serves as a critical tool for "click chemistry," a suite of powerful reactions that enable the specific and efficient ligation of molecules in complex biological environments. This technical guide provides a comprehensive overview of this compound, its fundamental properties, the mechanisms of the reactions it participates in, and general protocols for its application.

Introduction to this compound

This compound is an azide-containing chemical probe. Its primary function lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These bioorthogonal reactions allow for the covalent labeling of target molecules that have been functionalized with a corresponding alkyne group, without interfering with native biochemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-(4-methoxyphenyl)-2-azidoacetamide |

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 206.21 g/mol |

| Appearance | Solid (Varies) |

| Solubility | Soluble in organic solvents such as DMSO, DMF |

Mechanism of Action: The Role in Click Chemistry

The "mechanism of action" of this compound is defined by its participation in click chemistry reactions. These reactions are characterized by high yields, stereospecificity, and the formation of a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction. It involves the reaction of a terminal alkyne with an azide, such as the one present in this compound, in the presence of a copper(I) catalyst. The catalyst significantly accelerates the rate of the 1,3-dipolar cycloaddition, leading to the formation of a 1,4-disubstituted 1,2,3-triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for in vivo applications where the toxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, which reacts with an azide in a [3+2] cycloaddition reaction without the need for a catalyst. The relief of ring strain drives the reaction forward.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the following provides a general framework for using this compound in a typical bioorthogonal labeling experiment.

General Protocol for CuAAC Labeling of Proteins in Cell Lysate

This protocol outlines the general steps for labeling an alkyne-modified protein in a cell lysate with this compound.

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.

-

Copper(I)-stabilizing Ligand (e.g., TBTA or THPTA) Stock Solution: Prepare a 50 mM stock solution in DMSO or a DMSO/t-butanol mixture.

-

Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 500 mM stock solution in water. This solution should be made fresh.

-

Alkyne-modified Protein Lysate: Prepare cell lysate containing the protein of interest according to standard protocols.

-

-

Labeling Reaction:

-

To 50 µL of cell lysate (1-2 mg/mL), add the following reagents in order, vortexing gently after each addition:

-

10 µL of this compound stock solution (final concentration ~1.5 mM).

-

10 µL of copper(II) sulfate solution (final concentration ~7 mM).

-

10 µL of ligand solution (final concentration ~7 mM).

-

20 µL of sodium ascorbate solution (final concentration ~140 mM).

-

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Analysis:

-

The labeled protein can be analyzed by various methods, such as SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used) or Western blotting with an antibody that recognizes the labeled protein or a tag conjugated to this compound.

-

Data Presentation

Table 2: Typical Parameters for Click Chemistry Reactions

| Parameter | CuAAC | SPAAC |

| Reaction Time | 30 min - 4 hours | 1 - 24 hours |

| Temperature | Room Temperature | Room Temperature to 37°C |

| Catalyst | Copper(I) | None |

| Typical Reactant Concentration | 10 µM - 1 mM | 10 µM - 1 mM |

Conclusion

This compound is a valuable reagent for researchers in chemical biology, drug discovery, and materials science. Its utility lies in its ability to act as a handle for bioorthogonal click chemistry reactions, enabling the precise and stable labeling of biomolecules. While specific applications and quantitative data for this particular molecule are not widely published, the general principles and protocols of click chemistry provide a robust framework for its use in a variety of research contexts. Further research and publication of its specific applications will undoubtedly expand its utility and impact in the scientific community.

An In-depth Technical Guide to N3Ac-OPhOMe: A Site-Specific Protein Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3Ac-OPhOMe, chemically known as 4-Methoxyphenyl 2-azidoacetate, is a specialized chemical reagent designed for the site-specific modification of proteins and peptides. Its unique structure, combining a reactive p-methoxyphenyl ester with a bioorthogonal azido group, enables a two-step strategy for protein functionalization. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its primary application in the targeted acylation of proteins for further bioconjugation via click chemistry.

Chemical Properties and Structure

This compound is an organic molecule that serves as a versatile tool in chemical biology and biopharmaceutical development. The p-methoxyphenyl ester moiety provides a favorable balance of reactivity and stability in aqueous solutions, while the terminal azide group allows for the attachment of a wide array of probes, tags, or therapeutic payloads through bioorthogonal click chemistry reactions.

Structure:

-

IUPAC Name: (4-methoxyphenyl) 2-azidoacetate

-

Synonyms: this compound

-

CAS Number: 2546513-31-7[1]

-

Molecular Formula: C₉H₉N₃O₃[1]

-

Molecular Weight: 207.19 g/mol [1]

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 207.19 g/mol | [1] |

| Exact Mass | 207.06439116 g/mol | [1] |

| XLogP3 | 2.7 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Heavy Atom Count | 15 |

Experimental Protocols

Synthesis of this compound (4-Methoxyphenyl 2-azidoacetate)

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a general synthetic route can be inferred from standard organic chemistry principles and supplier information. The synthesis is a two-step process starting from 4-methoxyphenol.

Step 1: Esterification of 4-methoxyphenol with chloroacetyl chloride. 4-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether) to form 4-methoxyphenyl 2-chloroacetate.

Step 2: Azidation of the chloroacetate intermediate. The resulting 4-methoxyphenyl 2-chloroacetate is then treated with an azide source, typically sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The nucleophilic substitution of the chloride by the azide anion yields the final product, 4-methoxyphenyl 2-azidoacetate (this compound). The product is then purified using standard techniques like column chromatography or recrystallization.

Protocol for Selective N-terminal Acylation of Proteins with a Gly-His Tag

This protocol is adapted from the work of Martos-Maldonado et al. (2018), where this compound (referred to as compound 18 in the paper) was used for the selective acylation of proteins engineered to have an N-terminal Gly-His tag (specifically a GHHHHHH- tag). This method demonstrates high selectivity for the N-terminal α-amine over other nucleophilic residues like lysine.

Materials:

-

Protein of interest with an N-terminal Gly-His₆ tag

-

This compound (4-Methoxyphenyl 2-azidoacetate)

-

Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Apparatus for protein purification (e.g., dialysis, size-exclusion chromatography, or spin filters)

-

Mass spectrometer for reaction monitoring and product confirmation

Procedure:

-

Protein Preparation: Prepare a solution of the Gly-His₆-tagged protein in the reaction buffer. The optimal protein concentration may need to be determined empirically but is typically in the low millimolar to high micromolar range.

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to avoid adding a large volume of organic solvent to the reaction mixture.

-

Acylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is to use a 10- to 50-fold molar excess of the acylating agent over the protein.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the protein and the desired conversion. The progress of the reaction should be monitored by mass spectrometry to determine the extent of labeling.

-

Purification: Once the desired level of acylation is achieved, the excess this compound and any byproducts are removed from the acylated protein. This can be accomplished by dialysis against a suitable buffer, size-exclusion chromatography, or using spin filters with an appropriate molecular weight cutoff.

-

Characterization: The final, azide-functionalized protein should be characterized by mass spectrometry to confirm the successful and selective N-terminal acylation.

Logical and Experimental Workflows

The primary utility of this compound is in a two-stage protein modification workflow. The first stage is the selective acylation to introduce an azide handle, and the second stage is the bioorthogonal ligation to attach a molecule of interest.

This workflow highlights the selective introduction of an azide group onto a protein with a Gly-His tag using this compound, followed by a click chemistry reaction to conjugate a molecule of interest. This approach allows for precise control over the location of the modification, resulting in a homogeneous product.

Signaling Pathways and Applications

This compound is not known to be directly involved in or modulate any natural signaling pathways. Its utility lies in its ability to label proteins that are part of such pathways, thereby enabling their study. For example, a researcher could use this reagent to attach a fluorescent probe to a specific signaling protein to visualize its localization within a cell, or to attach a biotin tag for pull-down experiments to identify its binding partners. The applications are broad and are determined by the nature of the protein being labeled and the functional molecule being attached.

Key Applications:

-

Protein Labeling: Introduction of fluorescent dyes for imaging studies (e.g., microscopy, flow cytometry).

-

Biopharmaceutical Development: Creation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio.

-

Proteomics: Attachment of biotin tags for affinity purification and identification of protein interaction partners.

-

Synthetic Biology: Engineering proteins with novel functionalities by attaching synthetic molecules.

References

An In-depth Technical Guide to the Synthesis of (4-methoxyphenyl) 2-azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of (4-methoxyphenyl) 2-azidoacetate, a valuable reagent in bioconjugation and click chemistry. The synthesis begins with the esterification of 4-methoxyphenol, followed by a nucleophilic substitution to introduce the azide functionality. This document provides detailed experimental protocols, data summaries, and workflow diagrams to facilitate its synthesis in a laboratory setting.

Introduction

(4-methoxyphenyl) 2-azidoacetate is a bifunctional molecule featuring an azido group for use in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The 4-methoxyphenyl ester moiety makes it a useful building block for introducing a readily cleavable or modifiable group in more complex molecular architectures. Its synthesis is accessible and relies on fundamental organic transformations.

Overall Synthesis Pathway

The synthesis of (4-methoxyphenyl) 2-azidoacetate is achieved in two sequential steps starting from commercially available 4-methoxyphenol.

-

Step 1: Esterification. 4-methoxyphenol is reacted with 2-bromoacetyl bromide in the presence of a base to form the intermediate, (4-methoxyphenyl) 2-bromoacetate.

-

Step 2: Azidation. The bromo-intermediate undergoes a nucleophilic substitution reaction with sodium azide to yield the final product, (4-methoxyphenyl) 2-azidoacetate.

A commercial supplier confirms a similar synthetic route involving the reaction of 4-methoxyphenol with chloroacetyl chloride followed by treatment with sodium azide[1].

Step 1: Synthesis of (4-methoxyphenyl) 2-bromoacetate

This initial step involves the formation of an ester bond between the phenolic hydroxyl group of 4-methoxyphenol and the acyl bromide of 2-bromoacetyl bromide. The use of a mild base, such as pyridine, is crucial to neutralize the hydrobromic acid byproduct and to facilitate the reaction.

Experimental Protocol

-

Materials:

-

4-methoxyphenol

-

2-bromoacetyl bromide

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

To this mixture, add 2-bromoacetyl bromide (1.05 eq) dropwise via a syringe or dropping funnel, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude (4-methoxyphenyl) 2-bromoacetate by flash column chromatography on silica gel or by recrystallization.

-

Quantitative Data (Predicted)

Due to the lack of specific literature data for (4-methoxyphenyl) 2-bromoacetate, the following table presents predicted and analogous compound data.

| Parameter | Value/Description | Source |

| Yield | 85-95% (Typical for this type of reaction) | General Knowledge |

| Appearance | White to off-white solid | Predicted |

| Molecular Formula | C₉H₉BrO₃ | - |

| Molecular Weight | 245.07 g/mol | - |

Characterization Data (Analogous Compounds)

The following data is for structurally similar compounds and can be used as a reference for the characterization of the intermediate.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Bromo-4'-methoxyacetophenone | 7.97 (d), 6.96 (d), 4.40 (s), 3.88 (s) | Not available | Not available |

| 4-Methoxyphenyl acetate | 6.98 (d), 6.86 (d), 3.75 (s), 2.24 (s) | 169.9, 157.3, 144.2, 122.3, 114.4, 55.5, 21.0 | Not available |

Step 2: Synthesis of (4-methoxyphenyl) 2-azidoacetate

In the final step, the bromine atom of the intermediate is displaced by an azide ion through an Sₙ2 reaction. Sodium azide is a common and effective source of the azide nucleophile.

Experimental Protocol

-

Materials:

-

(4-methoxyphenyl) 2-bromoacetate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (4-methoxyphenyl) 2-bromoacetate (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis shows complete conversion of the starting material.

-

After cooling the reaction mixture to room temperature, pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 times).

-

Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, (4-methoxyphenyl) 2-azidoacetate, can be purified by flash column chromatography on silica gel if necessary.

-

Quantitative Data

| Parameter | Value/Description | Source |

| CAS Number | 2546513-31-7 | [1] |

| Yield | 80-90% (Typical for this type of reaction) | General Knowledge |

| Appearance | Not specified (likely a solid or oil) | - |

| Molecular Formula | C₉H₉N₃O₃ | [1] |

| Molecular Weight | 207.19 g/mol | [1] |

| Exact Mass | 207.06439 g/mol | [1] |

Characterization Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR | δ 6.8-7.1 (m, 4H, Ar-H), δ 4.1-4.3 (s, 2H, -CH₂-N₃), δ 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 168-170 (C=O), δ 157-159 (Ar-C-O), δ 144-146 (Ar-C), δ 122-124 (Ar-CH), δ 114-116 (Ar-CH), δ 55-56 (-OCH₃), δ 50-52 (-CH₂-N₃) |

| IR | ~2100 cm⁻¹ (strong, sharp azide N≡N stretch), ~1760 cm⁻¹ (strong ester C=O stretch), ~1250 cm⁻¹ (C-O stretch) |

Visualized Workflows and Pathways

To provide a clear visual representation of the synthesis and experimental procedures, the following diagrams have been generated using the DOT language.

Synthesis Pathway

Caption: Overall two-step synthesis of (4-methoxyphenyl) 2-azidoacetate.

Experimental Workflow: Esterification (Step 1)

References

A Technical Guide to N3Ac-OPhOMe (CAS 2546513-31-7): A Site-Specific Protein Modification Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3Ac-OPhOMe (4-methoxyphenyl 2-azidoacetate), a chemical reagent designed for the precise, site-specific modification of proteins. Its primary application lies in introducing a bioorthogonal azide handle onto the N-terminus of proteins, particularly those engineered to feature a Gly-His (GH) tag. This modification paves the way for subsequent "click chemistry" reactions, enabling the attachment of a wide array of functional moieties, a critical process in modern drug development and proteomics research.

Core Properties and Specifications

This compound is a moderately reactive 4-methoxyphenyl ester that has been identified as an optimal reagent for balancing reactivity and selectivity in the acylation of specific N-terminal protein sequences.[1] Its key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2546513-31-7 | [2][3][4] |

| IUPAC Name | (4-methoxyphenyl) 2-azidoacetate | [3] |

| Synonym | This compound | |

| Molecular Formula | C9H9N3O3 | |

| Molecular Weight | 207.19 g/mol | |

| SMILES | COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] | |

| Purity | Typically >98% | |

| Storage Conditions | Store in freezer at -20°C, keep in a dark place under an inert atmosphere. | |

| Solubility | Soluble in organic solvents such as acetonitrile. |

Mechanism of Action: His-Tag Catalyzed N-Terminal Acylation

The utility of this compound is centered on its ability to selectively acylate the primary amine of an N-terminal glycine residue when it is followed by a polyhistidine sequence (a "Gly-His tag"). The imidazole side chains of the nearby histidine residues are proposed to act as general base catalysts, enhancing the nucleophilicity of the N-terminal glycine's alpha-amine and facilitating its attack on the ester carbonyl of this compound. This targeted reactivity allows for the introduction of an azidoacetyl group at a predetermined site, leaving other residues, such as the epsilon-amines of lysine, largely unmodified. This site-specificity is crucial for creating homogeneous bioconjugates, a key requirement for therapeutic applications like antibody-drug conjugates (ADCs).

The workflow begins with the selective acylation of the GH-tagged protein to install the azide handle. This azido-modified protein is then ready for bioorthogonal conjugation to a molecule of interest (e.g., a drug, imaging agent, or DNA strand) that has been functionalized with a corresponding reactive partner, such as a cyclooctyne (e.g., DBCO or BCN).

Experimental Protocols

The following protocols are representative methodologies derived from published research for the two-step bioconjugation process. Researchers should optimize conditions for their specific protein and payload.

Protocol 1: N-Terminal Azido-Acetylation of a GH-Tagged Protein

This procedure details the introduction of the azide group onto the protein of interest.

-

Protein Preparation : Prepare a solution of the Gly-His tagged protein (e.g., 0.5 mg/mL) in a suitable buffer, such as 20 mM Tris or 200 mM HEPES, at a pH of approximately 7.5. Pre-chill the solution to 4°C.

-

Reagent Preparation : Prepare a stock solution of this compound (e.g., 14 mM) in anhydrous acetonitrile.

-

Acylation Reaction : Add the this compound stock solution to the chilled protein solution. A typical molar excess is 40 equivalents of the reagent relative to the protein.

-

Incubation : Incubate the reaction mixture at 4°C for 24 hours. The progress of the reaction can be monitored by LC-MS to assess the degree of mono- and di-acylation.

-

Purification : Remove excess this compound reagent using a desalting column (e.g., 7 kDa MWCO Zeba Spin column) pre-equilibrated with the desired buffer for the next step.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This procedure details the conjugation of an alkyne-modified payload to the azido-functionalized protein.

-

Reactant Preparation : Prepare the azido-functionalized protein from Protocol 1 in a suitable reaction buffer.

-

Payload Addition : Add the DBCO- or BCN-functionalized molecule (e.g., a DBCO-modified DNA oligo or a BCN-based MMAE payload) to the protein solution. The molar ratio will depend on the specific reactants and desired outcome.

-

Incubation : Allow the reaction to proceed at the desired temperature (e.g., 4°C or room temperature) for 1 to 24 hours.

-

Analysis and Purification : The final conjugate can be analyzed by methods such as native PAGE gel electrophoresis, which will show a mobility shift compared to the unconjugated protein, and ESI-MS to confirm the mass of the final product. Further purification may be required depending on the application.

Quantitative Data and Reaction Outcomes

The acylation reaction with this compound does not always proceed to 100% completion and can result in a mixture of products. The degree of labeling is dependent on the concentration of the acylating agent.

| Protein Target | Reagent Equivalents | Incubation | Outcome | Source(s) |

| GH6-BIR2 | 20 eq. | 24h at RT | ~50% conversion to mono-labeled protein. | |

| GH6-BIR2 | 40 eq. (20 + 20) | 48h total at RT | Increased conversion to mono-labeled protein. | |

| GH6-EGFP | 60 eq. (in situ formed ester) | 48h at 4°C | ~45% mono-labeled protein. | |

| 2Rs15d-H3KH6 Nanobody | 40 eq. | 24h at 4°C | A mixture of starting material, mono-acylated, and di-acylated products was obtained. |

Note: The formation of di-acylated products suggests some off-target reactivity, potentially at other nucleophilic residues, especially at higher reagent concentrations.

Applications in Research and Drug Development

The ability to precisely install an azide handle onto a protein opens up a vast range of applications in basic science and translational medicine.

-

Antibody-Drug Conjugates (ADCs) : this compound is used to functionalize antibodies or nanobodies, allowing for the site-specific attachment of potent cytotoxic payloads. This approach was successfully used to create a HER2-specific nanobody-drug conjugate for evaluation in breast cancer models. The defined stoichiometry and location of the drug enhance the homogeneity and potentially the therapeutic window of the ADC.

-

Antiviral Therapies : The reagent has been employed to conjugate nanobodies to DNA origami scaffolds. This strategy was used to create multivalent constructs that showed dramatically enhanced neutralization potency against SARS-CoV-2 and HIV-1 by optimizing the spatial arrangement of the nanobodies to match viral antigen patterns.

-

Protein Labeling and Imaging : The azide group can be "clicked" with fluorophores containing an alkyne or cyclooctyne group. This allows for the fluorescent labeling of specific proteins to study their localization, trafficking, and interactions within living cells.

-

Biomaterials and Surface Chemistry : The specific nature of the modification allows for the controlled orientation and attachment of proteins to surfaces or scaffolds, a key technique in the development of novel biomaterials and diagnostic sensors.

Conclusion

This compound (CAS 2546513-31-7) is a valuable and powerful tool for chemical biology and drug development. Its capacity for selective, His-tag directed N-terminal acylation provides a reliable method for introducing a versatile azide handle onto recombinant proteins. This enables the construction of complex, well-defined bioconjugates—from ADCs to multivalent protein architectures—with a high degree of control, accelerating the development of next-generation therapeutics and advanced research tools.

References

An In-Depth Technical Guide to N3Ac-OPhOMe in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the need for efficient, specific, and biocompatible conjugation methods is paramount. Click chemistry, a concept introduced by K.B. Sharpless in 2001, has emerged as a powerful tool to meet this need, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of many click chemistry applications is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage. This guide provides a technical overview of N3Ac-OPhOMe, an azide-containing reagent designed for use in click chemistry, enabling the precise and stable labeling and conjugation of biomolecules.

This compound, or 4-Methoxyphenyl 2-azidoacetate, is a chemical reagent featuring a terminal azide group, making it a versatile component for bioorthogonal ligation.[2][3] Its structure allows for its participation in two major types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions have become indispensable for applications ranging from metabolic labeling and bioimaging to the development of antibody-drug conjugates (ADCs) and novel therapeutic platforms.[4]

Core Concepts of this compound in Click Chemistry

The utility of this compound is rooted in the reactivity of its azide functional group. In the presence of a terminal alkyne, the azide group of this compound can undergo a [3+2] cycloaddition to form a stable 1,2,3-triazole ring. This reaction can be facilitated through two primary pathways, each with distinct advantages depending on the experimental context.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent form of click chemistry, lauded for its exceptional reliability and efficiency. This reaction involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), to dramatically accelerate the cycloaddition between an azide, such as this compound, and a terminal alkyne. The result is the regioselective formation of a 1,4-disubstituted triazole.

The primary advantages of CuAAC are its high reaction rates and yields, often approaching quantitative conversion under mild, aqueous conditions. This makes it an ideal choice for a wide array of bioconjugation applications. However, the requirement for a copper catalyst can be a limitation in living systems due to the potential for cellular toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC in live-cell imaging and in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction pathway obviates the need for a copper catalyst by employing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these molecules significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.

This compound is compatible with SPAAC, reacting with strained alkynes to form a stable triazole linkage. While generally slower than CuAAC, SPAAC offers the significant advantage of being bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes.

Quantitative Data

While specific kinetic data and reaction yields for this compound are not extensively published in peer-reviewed literature, the performance of azide-alkyne cycloadditions is well-characterized. The following table summarizes typical performance metrics for CuAAC and SPAAC reactions, which can serve as a general guideline for applications involving this compound.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very Fast | Fast to Moderate |

| Typical Conditions | Aqueous buffers, room temperature | Physiological conditions (aqueous buffers, 37°C) |

| Catalyst Required | Yes (Copper (I)) | No |

| Biocompatibility | Limited in living systems due to copper toxicity | High, suitable for in vivo applications |

| Regioselectivity | High (1,4-disubstituted triazole) | Mixture of regioisomers (can be influenced by cyclooctyne structure) |

| Typical Yields | High to Quantitative | Good to High |

Experimental Protocols

Detailed experimental protocols should be optimized for each specific application. However, the following provides a general framework for utilizing this compound in both CuAAC and SPAAC reactions for the labeling of a hypothetical alkyne-modified protein.

General Protocol for CuAAC Labeling of an Alkyne-Modified Protein

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound (CAS: 2546513-31-7) in a compatible organic solvent (e.g., DMSO).

-

Prepare a stock solution of copper(II) sulfate (CuSO₄).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and reduce protein damage.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and the copper-chelating ligand.

-

Initiate the reaction by adding the copper(II) sulfate solution, followed immediately by the sodium ascorbate solution.

-

The final concentrations of reactants should be optimized, but a common starting point is a molar excess of the azide and labeling reagents relative to the protein.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The optimal incubation time will depend on the specific reactants and their concentrations.

-

-

Purification:

-

Remove unreacted this compound and other small molecules using a desalting column or through dialysis.

-

General Protocol for SPAAC Labeling of an Alkyne-Modified Protein in Live Cells

-

Cell Culture and Alkyne Incorporation:

-

Culture cells of interest to the desired confluency.

-

Introduce a metabolic precursor containing a strained alkyne (e.g., a DBCO-modified amino acid or sugar) to the cell culture medium and incubate for a period sufficient for its incorporation into cellular proteins.

-

-

Cell Preparation:

-

Gently wash the cells with fresh, pre-warmed culture medium or PBS to remove any unincorporated alkyne precursor.

-

-

Labeling with this compound:

-

Prepare a stock solution of this compound in a cell-culture compatible solvent (e.g., sterile DMSO).

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration.

-

Add the this compound-containing medium to the cells.

-

-

Incubation:

-

Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 30 minutes to 2 hours.

-

-

Washing and Analysis:

-

Wash the cells several times with fresh medium or PBS to remove unreacted this compound.

-

The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry, depending on the nature of the reporter group conjugated to this compound.

-

Visualizing Click Chemistry Workflows

The logical flow of click chemistry reactions can be represented using diagrams to clarify the sequence of events and the relationships between components.

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a valuable reagent for researchers and drug development professionals seeking to leverage the power and versatility of click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides flexibility in experimental design, allowing for efficient bioconjugation in both in vitro and in vivo settings. While the publicly available data specific to this compound is limited, the well-established principles and performance of azide-alkyne cycloadditions provide a strong foundation for its successful application. As the demand for precise and robust bioconjugation technologies continues to grow, reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical biology and medicine.

References

N3Ac-OPhOMe for Selective Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Site-selective protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. This technical guide provides an in-depth overview of a highly selective N-terminal protein modification strategy utilizing N-azidoacetyl-4-methoxyphenyl ester (N3Ac-OPhOMe). This method, centered on the acylation of a genetically encoded N-terminal Gly-His (GHn) tag, offers a robust and efficient means to introduce a bioorthogonal azide handle onto a target protein. The incorporated azide can then be selectively functionalized through click chemistry, providing a versatile platform for the development of novel protein therapeutics and research tools. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this methodology.

Introduction to Selective N-Terminal Modification

The ability to modify a protein at a single, predetermined site is crucial for producing homogeneous bioconjugates with predictable properties and optimal performance. The N-terminus of a protein presents a unique target for modification as it is typically solvent-exposed and possesses a lower pKa (around 7.6–8.0) compared to the ε-amino group of lysine residues (pKa ≈ 10.5).[1] This difference in basicity allows for selective reactions at the N-terminal α-amine under controlled pH conditions.

The strategy detailed herein leverages a specially designed N-terminal peptide tag, a Gly-Hisn sequence (e.g., GHHHHHH), to achieve high selectivity and efficiency in the acylation reaction.[1][2][3] This "His-tag acylation" method utilizes 4-methoxyphenyl esters, such as this compound, as finely tuned acylating agents that are highly reactive towards the imidazole side chains of the histidine residues in the tag, which in turn facilitates the selective acylation of the N-terminal α-amine.[2]

The Chemistry of this compound-Mediated Acylation

The core of this selective modification strategy is the reaction between the N-terminal GHn-tagged protein and this compound. The proposed mechanism involves the histidine residues of the tag acting as general base catalysts, enhancing the nucleophilicity of the N-terminal α-amine and promoting its attack on the carbonyl carbon of the 4-methoxyphenyl ester. This results in the formation of a stable amide bond and the release of 4-methoxyphenol.

The key advantages of using this compound in conjunction with a GHn tag are:

-

High Selectivity: The reaction demonstrates remarkable selectivity for the N-terminus of the GHn tag over other nucleophilic residues like lysine.

-

Bioorthogonal Handle: The introduced azidoacetyl group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an alkyne- or cyclooctyne-containing molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

-

Mild Reaction Conditions: The acylation can be performed under gentle, aqueous conditions (neutral pH, room temperature or 4 °C), which helps to preserve the protein's structure and function.

Experimental Protocols

The following protocols are adapted from the work of Martos-Maldonado et al. in Nature Communications (2018) and provide a general framework for the expression of a GHn-tagged protein, its selective modification with this compound, and subsequent click chemistry functionalization.

Expression and Purification of GHn-Tagged Protein

-

Vector Construction: The gene of the protein of interest is cloned into an appropriate expression vector to include an N-terminal tag sequence (e.g., MGHHHHHH-).

-

Protein Expression: The expression vector is transformed into a suitable host, such as E. coli, and protein expression is induced under optimal conditions.

-

Purification: The expressed GHn-tagged protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) leveraging the affinity of the His-tag portion of the GHn tag for Ni-NTA or similar resins.

N-Terminal Acylation with this compound

-

Reaction Setup: The purified GHn-tagged protein is buffer-exchanged into a suitable reaction buffer (e.g., 200 mM HEPES, pH 7.5).

-

Acylation Reaction: this compound (referred to as reagent 18 in the source literature) is added to the protein solution. The final concentrations and reaction conditions should be optimized for each specific protein. A typical starting point is a protein concentration of 35 µM and a 40-fold molar excess of this compound.

-

Incubation: The reaction mixture is incubated at 4 °C for an extended period (e.g., 4 days), with the potential for additional aliquots of the acylating agent to be added to drive the reaction to completion.

-

Monitoring: The reaction progress is monitored by mass spectrometry (e.g., ESI-MS) to determine the conversion to the mono-functionalized, azido-tagged protein.

Click Chemistry Functionalization

-

Reactant Preparation: The azido-modified protein is purified from excess this compound. An alkyne- or cyclooctyne-containing molecule of interest (e.g., a fluorescent dye, a PEG chain, or a cytotoxic drug) is prepared in a compatible solvent.

-

Click Reaction (CuAAC): For a terminal alkyne, the reaction is set up with the azido-protein, the alkyne-probe, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Click Reaction (SPAAC): For a strained cyclooctyne (e.g., DBCO), the reaction is simpler and proceeds by mixing the azido-protein and the cyclooctyne-probe in a suitable buffer.

-

Purification: The final bioconjugate is purified from the reaction components.

Quantitative Data

The efficiency and selectivity of the N-terminal acylation with this compound have been quantitatively assessed using mass spectrometry. The following tables summarize the key findings for the modification of various proteins.

| Protein | Tag Sequence | Reagent | Molar Excess of Reagent | Temperature (°C) | Time | Conversion (%) | Notes |

| GH6-EGFP | GHHHHHH | This compound | 40 + 10 + 10 | 4 | 6 days | 88 | 71% conversion to mono-functionalized product. |

| Peptide 15K | GHHHHHHK | This compound | - | - | - | - | High selectivity for the N-terminus over the internal lysine. |

Data adapted from Martos-Maldonado et al., Nature Communications, 2018.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the selective protein modification using this compound.

Caption: Experimental workflow for selective protein modification.

Caption: Logical flow of the modification strategy.

Applications in Drug Development

The ability to selectively introduce a functional handle onto a protein has significant implications for drug development.

-

Antibody-Drug Conjugates (ADCs): This methodology can be used to generate site-specific ADCs. By attaching a potent cytotoxic drug to a monoclonal antibody at a defined location, the resulting ADC can have improved homogeneity, a more predictable drug-to-antibody ratio (DAR), and potentially an enhanced therapeutic window compared to randomly conjugated ADCs.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing their half-life in circulation. Site-specific PEGylation using the GHn tag and click chemistry can lead to more defined and potentially more effective therapeutic products.

-

Protein-Protein Conjugates: This technique can be used to create well-defined protein-protein conjugates for various therapeutic and diagnostic applications.

Conclusion

The use of this compound in conjunction with an N-terminal GHn tag provides a powerful and versatile platform for the site-selective modification of proteins. This method offers high selectivity under mild conditions, enabling the introduction of a bioorthogonal azide handle for subsequent functionalization via click chemistry. The applications of this technology in drug development, particularly in the construction of homogeneous ADCs and other bioconjugates, highlight its potential to contribute to the next generation of protein therapeutics. Researchers and drug development professionals can leverage this strategy to create precisely engineered proteins with enhanced properties and functionalities.

References

The Azide Group in Bioorthogonal Chemistry: A Technical Guide Focused on N-Azidoacetyl-Based Probes

A Note on the Subject Compound: This technical guide focuses on the pivotal role of the azide group in bioorthogonal chemistry, with a specific emphasis on small molecule probes used for metabolic labeling. While the initial request centered on N3Ac-OPhOMe (N-(2-azidoacetyl)-methoxyphenylamine), a thorough review of scientific literature and chemical databases revealed a lack of in-depth, publicly available information regarding its synthesis, quantitative reactivity, and specific experimental protocols. To provide a comprehensive and technically detailed resource, this guide will use the well-characterized and widely utilized azide-containing amino acid, L-Azidohomoalanine (AHA) , as a representative example. The principles of azide reactivity and its application in bioorthogonal chemistry discussed herein are directly applicable to this compound and similar N-azidoacetyl-containing probes.

The Azide Group: A Bioorthogonal Chemical Reporter

The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] The utility of the azide group stems from a unique combination of properties that make it an ideal chemical reporter for studying biomolecules in their native environment:

-

Biocompatibility: The azide group is virtually absent in most biological systems, ensuring that probes containing this group do not interfere with endogenous metabolic or signaling pathways.

-

Small Size: Its small steric footprint minimizes perturbations to the structure and function of the biomolecules into which it is incorporated.

-

Stability: The azide group is stable in aqueous environments and resistant to metabolic degradation within the cell.

-

Specific Reactivity: The azide group exhibits highly selective reactivity with specific reaction partners, most notably alkynes and phosphines, allowing for precise chemical ligation in complex biological mixtures.

The Role of the Azide Group in L-Azidohomoalanine (AHA)

L-Azidohomoalanine (AHA) is an analog of the amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide group. This structural similarity allows AHA to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of methionine. Once incorporated, the azide group serves as a bioorthogonal handle for the selective attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and isolation of nascent proteins.

Mechanism of Action: Bioorthogonal Ligation Reactions

The azide group of incorporated AHA can undergo two primary types of bioorthogonal reactions:

-

Staudinger Ligation: This reaction occurs between the azide and a triarylphosphine, such as one functionalized with a FLAG epitope or biotin. The reaction proceeds through an aza-ylide intermediate, which is then trapped to form a stable amide bond. While highly specific, the Staudinger ligation generally exhibits slower reaction kinetics.

-

Azide-Alkyne Cycloadditions: These [3+2] cycloaddition reactions are highly efficient and have become the gold standard for bioorthogonal labeling.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is characterized by its high reaction rate, specificity, and yield. It requires a copper(I) catalyst, which can be toxic to cells, often limiting its application to fixed cells or cell lysates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), have been developed. The ring strain of these molecules allows the cycloaddition to proceed rapidly without the need for a catalyst, making it suitable for live-cell imaging.

-

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

The efficiency of bioorthogonal labeling is critically dependent on the kinetics of the ligation reaction. The table below summarizes the second-order rate constants for various azide-alkyne cycloaddition reactions, highlighting the advancements from the initial Staudinger ligation to the highly efficient SPAAC reactions.

| Reaction Type | Azide Reactant | Alkyne/Phosphine Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Staudinger Ligation | Azido-sugar | Phosphine-FLAG | ~0.002 | [2] |

| CuAAC | Azide | Terminal Alkyne | 1 - 100 | General Literature |

| SPAAC | Azide | Cyclooctyne (OCT) | ~0.024 | General Literature |

| SPAAC | Azide | Difluorinated Cyclooctyne (DIFO) | ~0.4 | General Literature |

| SPAAC | Azide | Dibenzocyclooctyne (DBCO) | ~1.0 | General Literature |

Note: Rate constants can vary depending on the specific reactants and reaction conditions.

Experimental Protocol: Metabolic Labeling of Nascent Proteins with AHA and Visualization by Click Chemistry

This protocol describes the metabolic labeling of cultured mammalian cells with AHA and the subsequent fluorescent tagging of newly synthesized proteins via CuAAC for in-gel fluorescence analysis.

Materials

-

L-Azidohomoalanine (AHA)

-

Methionine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

Click Chemistry Reaction Buffer (e.g., Tris-buffered saline)

-

Copper(II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

Copper Ligand (e.g., THPTA)

-

Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)

-

SDS-PAGE reagents

-

Fluorescence Gel Scanner

Experimental Workflow

Detailed Methodology

-

Cell Culture and Labeling:

-

Plate mammalian cells and grow to 70-80% confluency.

-

Aspirate the growth medium and wash the cells once with pre-warmed PBS.

-

Replace the medium with pre-warmed methionine-free DMEM supplemented with dFBS and AHA (final concentration typically 25-50 µM).

-

Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO₂ incubator.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with a protease inhibitor cocktail to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the protein lysate (typically 20-50 µg), alkyne-fluorophore (final concentration 10-50 µM), and the click chemistry catalyst premix (containing CuSO₄, reducing agent, and ligand according to the manufacturer's protocol).

-

Vortex briefly to mix and incubate the reaction at room temperature for 1 hour, protected from light.

-

Quench the reaction by adding EDTA and/or precipitating the protein (e.g., with acetone or methanol).

-

-

SDS-PAGE and Fluorescence Imaging:

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins on a polyacrylamide gel.

-

After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Application in Studying Signaling Pathways

The ability to specifically label and identify newly synthesized proteins provides a powerful tool for investigating cellular responses to various stimuli and understanding the dynamics of signaling pathways. For example, researchers can stimulate a signaling pathway of interest (e.g., with a growth factor or a drug) and use AHA labeling to identify proteins that are synthesized in response to this stimulation.

By comparing the proteomes of stimulated and unstimulated cells, researchers can identify specific proteins whose synthesis is induced or repressed, providing insights into the downstream effects of the signaling cascade. This approach has been used to study a wide range of cellular processes, including stress responses, cell cycle progression, and drug mechanisms of action.

Conclusion

The azide group, as exemplified by its incorporation into the methionine analog AHA, serves as a powerful and versatile tool in chemical biology. Its bioorthogonality allows for the specific labeling and subsequent analysis of biomolecules within their native cellular context. The development of highly efficient click chemistry reactions, particularly SPAAC, has further expanded the utility of azide-based probes for real-time imaging and proteomic studies in living systems. While the specific compound this compound remains less characterized in the public domain, the fundamental principles governing the role of its azide group are well-established and continue to drive innovation in our ability to understand complex biological processes.

References

Core Principles of Azido-Sugar Mediated Protein Labeling

An In-depth Technical Guide to Protein Labeling via Metabolic Glycoengineering with Azido-Sugars

To the Reader: The term "N3Ac-OPhOMe" does not correspond to a standard or widely documented chemical reagent in the available scientific literature. However, its nomenclature strongly suggests a compound designed for Metabolic Glycoengineering (MGE) , a powerful technique for labeling proteins and other biomolecules. The "N3Ac" component points to an N-azidoacetyl group, a chemical reporter commonly used in this field. This guide provides a comprehensive overview of the principles, protocols, and applications of protein labeling using azido-sugars, the established methodology to which "this compound" would likely belong.

Metabolic Glycoengineering is a two-step technique used to introduce chemical handles onto glycoproteins in living cells. This process allows for the specific visualization and analysis of glycosylation, a critical post-translational modification involved in numerous biological processes.[1][2]

Step 1: Metabolic Incorporation of an Azido-Sugar Analog The process begins by introducing a synthetic, unnatural sugar molecule to cells or an organism.[3] A commonly used precursor is tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) .[4]

-

Cellular Uptake: The peracetylated form of the sugar (e.g., Ac4ManNAz) is cell-permeable, allowing it to readily cross the cell membrane.

-

Metabolic Processing: Once inside the cell, cytosolic carboxyesterases remove the acetyl protecting groups. The cell's own biosynthetic machinery then processes the azido-sugar analog. For instance, N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway and is converted into the corresponding N-azidoacetyl sialic acid (SiaNAz).

-

Glycan Incorporation: This unnatural azido-sialic acid is then incorporated by sialyltransferases into the terminal positions of N- and O-linked glycans on newly synthesized proteins. The result is a cell surface decorated with glycoproteins that now bear a bioorthogonal azide (-N3) chemical handle.

Step 2: Bioorthogonal Ligation with a Probe The azide group is "bioorthogonal," meaning it is chemically inert to native biological functional groups and will not interfere with cellular processes. This allows for a highly specific secondary labeling reaction with an exogenously supplied probe.

-

Click Chemistry: The azide handle is typically targeted using a "click chemistry" reaction. For live-cell applications, the preferred method is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction is catalyst-free, avoiding the cytotoxicity associated with the copper catalyst used in other click reactions.

-

Probe Conjugation: In SPAAC, the azide on the glycoprotein reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, that is conjugated to a probe molecule (e.g., a fluorophore for imaging or biotin for enrichment). This reaction forms a stable covalent triazole linkage, completing the labeling process.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in azido-sugar protein labeling.

Quantitative Data for Experimental Design

The efficiency of labeling depends on multiple factors, including the concentration of the azido-sugar, incubation time, cell type, and the kinetics of the click chemistry reaction.

| Parameter | Recommended Range | Cell Line Examples | Notes |

| Ac4ManNAz Concentration | 25 - 75 µM | HeLa, CHO, Jurkat, HEK293 | Higher concentrations can sometimes lead to cytotoxicity or metabolic disruption. Titration is recommended. |

| Incubation Time | 24 - 72 hours | HeLa, CHO, Jurkat | Time needed to allow for protein synthesis and turnover for the azide to be incorporated. |

| DBCO-Probe Concentration | 10 - 50 µM | General Mammalian Cells | Lower concentrations can be used for high-affinity alkynes to minimize background. |

| SPAAC Reaction Time | 30 - 120 minutes | General Mammalian Cells | Reaction proceeds quickly at 37°C or room temperature. |

Table 1: Typical Experimental Conditions for Metabolic Labeling and SPAAC.

The choice of the strained alkyne is critical as their reaction rates vary significantly, which impacts the required concentration and incubation time for the ligation step.

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DBCO / ADIBO | ~ 0.3 - 1.0 | Widely used, commercially available, good stability and kinetics. |

| DIBO | ~ 0.1 | Precursor to DBCO, good reactivity. |

| BCN | ~ 0.05 - 0.1 | Good stability, slightly slower kinetics than DBCO. |

| DIFO | ~ 0.07 | One of the earliest developed, good for many applications. |

Table 2: Comparison of Common Strained Alkynes for SPAAC. Rate constants are approximate and can vary based on substituents and reaction conditions.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: Metabolic Labeling of Cell-Surface Glycoproteins with Ac4ManNAz

This protocol describes the metabolic incorporation of azides into cell surface glycans of adherent mammalian cells.

-

Cell Seeding: Seed adherent cells (e.g., HeLa, HEK293) in a multi-well plate and grow to 70-80% confluency in complete culture medium.

-

Prepare Ac4ManNAz Stock: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution directly to the cell culture medium to a final concentration of 50 µM. Gently swirl the plate to mix.

-

Incubation: Return the cells to a 37°C, 5% CO2 incubator for 48-72 hours.

-

Harvesting and Washing: After incubation, gently aspirate the medium. Wash the cells twice with 1X PBS to remove any unincorporated azido-sugar. The cells are now ready for bioorthogonal ligation.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol details the labeling of azide-bearing cells with a DBCO-conjugated fluorophore for analysis by microscopy or flow cytometry.

-

Prepare Labeling Solution: Prepare a solution of a DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) at a concentration of 20 µM in a suitable imaging medium (e.g., FluoroBrite DMEM or PBS).

-

Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells from Protocol 1.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove excess fluorescent probe.

-

Analysis: The cells can now be fixed for fluorescence microscopy or harvested for analysis by flow cytometry. For microscopy, a nuclear counterstain like DAPI can be added during the final wash steps.

Protocol 3: Verification of Labeling by In-Gel Fluorescence Analysis

This protocol is used to confirm the successful labeling of the whole proteome.

-

Cell Lysis: Harvest azide-labeled cells (from Protocol 1, Step 5) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Click Reaction in Lysate: In a microcentrifuge tube, combine 50 µg of protein lysate with an alkyne-fluorophore probe (e.g., Alkyne-TAMRA) and the components of a click chemistry reaction buffer kit (follow manufacturer's instructions for CuAAC, as this is often faster in lysates).

-

Incubation: Allow the reaction to proceed for 1 hour at room temperature.

-

Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.

-

In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence gel imager at the appropriate excitation/emission wavelengths for the chosen fluorophore. A fluorescent ladder across the gel confirms successful labeling of proteins of various molecular weights.

-

Coomassie Staining: Subsequently, stain the same gel with Coomassie Blue to visualize the total protein profile as a loading control.

Applications in Research and Drug Development

The ability to specifically label glycoproteins has opened up numerous applications for researchers, scientists, and drug development professionals.

-

Cellular Imaging and Tracking: This technique allows for the visualization of glycan expression and localization on cells and in living organisms, providing insights into dynamic biological processes.

-

Glycoproteomic Analysis: By using an alkyne-biotin probe, azide-labeled glycoproteins can be selectively enriched from complex lysates using streptavidin affinity chromatography, enabling their identification and quantification by mass spectrometry.

-

Drug Discovery and Delivery: Cell surfaces can be engineered with azides to create artificial receptors for targeted drug delivery. Therapeutic agents conjugated to strained alkynes can be specifically directed to these engineered cells.

-

Cancer Therapy and Immunology: Metabolic glycoengineering can be used to alter the glycan profile of cancer cells, potentially increasing their recognition by the immune system or serving as a target for antibody-drug conjugates.

-

Regenerative Medicine: By modifying the surface glycans of stem cells, researchers can influence cell adhesion, differentiation, and cell-cell interactions, which is crucial for developing cell-based therapies.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. lumiprobe.com [lumiprobe.com]

N3Ac-OPhOMe: A Versatile Azide-Containing Building Block for Organic Synthesis and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-azidoacetyl-p-methoxyaniline (N3Ac-OPhOMe) is a valuable chemical building block that features a terminal azide group, making it a versatile reagent for various chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in organic synthesis, bioconjugation, and drug discovery. Detailed experimental protocols and representative data are presented to enable researchers to effectively utilize this compound in their work.

Introduction

The advent of click chemistry has revolutionized the way chemists approach the synthesis of complex molecules and bioconjugates. The CuAAC reaction, in particular, has emerged as a powerful tool due to its high efficiency, selectivity, and biocompatibility. Azide-containing building blocks are central to this chemistry, and this compound offers a readily accessible and functionalizable scaffold. The presence of the p-methoxyphenyl group can modulate the electronic properties and solubility of the resulting triazole products, making it an attractive component for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide will detail the synthesis of this compound and its application in CuAAC reactions, providing researchers with the necessary information to incorporate this versatile building block into their synthetic strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of N-azidoacetyl-p-methoxyaniline is provided in the table below.

| Property | Value |

| IUPAC Name | N-(4-methoxyphenyl)-2-azidoacetamide |

| Synonyms | This compound |

| CAS Number | 2546513-31-7 |

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 206.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available p-anisidine (4-methoxyaniline). The first step involves the acylation of p-anisidine with chloroacetyl chloride to form the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide. The second step is the nucleophilic substitution of the chloride with an azide group using sodium azide.

Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

-

Materials:

-

p-Anisidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve p-anisidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add chloroacetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-azidoacetamide (this compound)

-

Materials:

-

2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 2-chloro-N-(4-methoxyphenyl)acetamide in DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and dry under vacuum to yield this compound.

-

Representative Synthesis Data

| Step | Reactants | Product | Solvent | Temp. | Time | Yield |

| 1 | p-Anisidine, Chloroacetyl chloride | 2-chloro-N-(4-methoxyphenyl)acetamide | DCM | 0°C to RT | 3 h | ~90% |

| 2 | 2-chloro-N-(4-methoxyphenyl)acetamide, NaN₃ | N-(4-methoxyphenyl)-2-azidoacetamide | DMF | 65°C | 14 h | ~85% |

Application of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an excellent substrate for the CuAAC reaction, allowing for the efficient formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used for the synthesis of complex organic molecules, bioconjugation, and materials science.

General Experimental Protocol for CuAAC Reaction

-

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

-

Sodium ascorbate (0.1-0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)

-

-

Procedure:

-

In a reaction vessel, dissolve this compound and the terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction, precipitation, or column chromatography.

-

Representative Data for CuAAC Reactions with this compound

The following table provides representative yields for the CuAAC reaction of this compound with various terminal alkynes under standard conditions.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-( (4-methoxyphenyl)carbamoyl)methyl)-4-phenyl-1H-1,2,3-triazole | 95 |

| 2 | Propargyl alcohol | 1-( (4-methoxyphenyl)carbamoyl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | 92 |

| 3 | 1-Ethynylcyclohexene | 1-( (4-methoxyphenyl)carbamoyl)methyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 88 |

| 4 | 3-Butyn-1-ol | 1-( (4-methoxyphenyl)carbamoyl)methyl)-4-(2-hydroxyethyl)-1H-1,2,3-triazole | 90 |

Visualization of Workflows and Pathways

The utility of this compound extends to chemical biology, where the azide group can be used as a bioorthogonal handle for the labeling and detection of biomolecules. For instance, an analogous azido-sugar can be metabolically incorporated into glycoproteins, followed by reaction with a fluorescently tagged alkyne for visualization.

Logical Workflow for Metabolic Labeling and Detection of Glycoproteins

Methodological & Application

Application Notes and Protocols: N-Terminal Gly-His Tag Labeling with N3Ac-OPhOMe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a critical tool in basic research and biopharmaceutical development, enabling the attachment of various functional moieties such as fluorophores, biotin, and polyethylene glycol (PEG). The N3Ac-OPhOMe protocol offers a highly selective method for acylating the N-terminal α-amine of proteins engineered to contain a specific Gly-His (GH) tag. This method leverages the unique chemical environment created by the adjacent histidine residues, which act as a general base to catalyze the acylation reaction. This selectivity allows for precise labeling of a target protein, even in complex biological mixtures, minimizing off-target modifications.

This document provides detailed protocols for the N-terminal labeling of GH-tagged proteins using N-azidoacetyl-4-methoxyphenyl ester (this compound) and an alternative method using 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL). It includes quantitative data on labeling efficiency and step-by-step experimental procedures for both in vitro protein labeling and subsequent click chemistry reactions.

Principle of the Method

The selective N-terminal acylation of a Gly-His tag is driven by a specific base catalysis mechanism. The imidazole side chain of a histidine residue in the GH-tag assists in the deprotonation of the N-terminal glycine's α-amine. This increases the nucleophilicity of the amine, facilitating its attack on the electrophilic carbonyl carbon of the acylating agent (e.g., this compound). This targeted reaction is significantly more efficient at the N-terminal glycine of a GH-tag compared to other primary amines, such as the ε-amine of lysine residues.[1] The introduced azide group can then be used for bioorthogonal "click" chemistry reactions to conjugate a wide range of probes.

Data Presentation

Table 1: Comparison of N-terminal Gly-His Tag Labeling Reagents

| Reagent | Typical Yield | Off-site Labeling | Key Advantages | Reference |

| This compound (4-methoxyphenyl ester) | ~50-80% | ~10-20% | Good selectivity, stable conjugate formation. | [2] |

| 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL) | >90% | <2% | High yield, minimal off-site labeling, fast reaction. | [2] |

Experimental Protocols

Protocol 1: In Vitro Labeling of GH-tagged Proteins with this compound

This protocol describes the general procedure for labeling a purified protein containing an N-terminal Gly-His tag (e.g., GHHHHHH) with this compound to introduce an azide handle.

Materials:

-

GH-tagged protein of interest in a suitable buffer (e.g., HEPES, pH 7.5)

-

N-azidoacetyl-4-methoxyphenyl ester (this compound)

-

Dimethyl sulfoxide (DMSO)

-